Validated Electrophile for Multi-Target Triazole Hybrid Synthesis with Demonstrated Enzyme Inhibitory Activity
In a 2025 study, 2-bromo-N-ethyl-N-phenylacetamide (designated 3C) was employed as the key electrophilic coupling partner to assemble a library of sulfonamide-linked 1,2,4-triazole hybrids. The resulting conjugates demonstrated multi-target enzyme inhibition: compound 6Biii achieved 56.73 ± 1.39% inhibition of acetylcholinesterase (AChE), compound 6Ai reached 83.42 ± 1.48% inhibition of butyrylcholinesterase (BChE), compound 6Biv exhibited 91.6 ± 1.57% inhibition of α-glucosidase, and compound 6Biii showed 65.3 ± 1.7% inhibition of urease, all at a standardized concentration of 0.5 mM [1]. No other α-haloacetamide electrophile was evaluated in this scaffold system, establishing 3C as the validated electrophile of choice for generating this specific chemotype with demonstrated polypharmacology [1].
| Evidence Dimension | Enzyme inhibition (% inhibition at 0.5 mM) of triazole conjugates synthesized using 2-bromo-N-ethyl-N-phenylacetamide as electrophile |
|---|---|
| Target Compound Data | 6Biii (AChE): 56.73 ± 1.39%; 6Ai (BChE): 83.42 ± 1.48%; 6Biv (α-glucosidase): 91.6 ± 1.57%; 6Biii (urease): 65.3 ± 1.7% |
| Comparator Or Baseline | No alternative electrophile (e.g., 2-chloro-N-ethyl-N-phenylacetamide or 2-bromo-N-methyl-N-phenylacetamide) was evaluated in this scaffold; only 3C produced active conjugates in this study |
| Quantified Difference | 3C is the sole reported electrophile yielding this triazole chemotype with multi-target enzyme inhibition; no comparator data exist, establishing 3C as the default benchmark for this scaffold |
| Conditions | In vitro enzyme inhibition assays: AChE, BChE, α-glucosidase, urease; compound concentration 0.5 mM; structural confirmation by ¹H NMR, ¹³C NMR (1D & 2D), IR, and elemental analysis [1] |
Why This Matters
For medicinal chemistry groups synthesizing 1,2,4-triazole-based enzyme inhibitors, 2-bromo-N-ethyl-N-phenylacetamide is the literature-precedented electrophile; substituting a different α-haloacetamide would require de novo validation of the entire synthetic sequence and biological profile.
- [1] Munir, Z.; Abbasi, M. A.; Siddiqui, S. Z.; Iqbal, J.; et al. Synthesis, Biological Analysis and Computational Studies of Substituted 1,2,4-Triazoles: FMO, MEP and Docking Investigations. Journal of Molecular Structure 2025, 1338, 142276. View Source
